4-Amino-3-(5-methylfuran-2-yl)butanoic acid
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Overview
Description
4-Amino-3-(5-methylfuran-2-yl)butanoic acid is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . This compound features a furan ring substituted with a methyl group and an amino acid side chain, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(5-methylfuran-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the amino group can produce primary amines .
Scientific Research Applications
4-Amino-3-(5-methylfuran-2-yl)butanoic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(5-methylfuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The furan ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3-(5-methylfuran-2-yl)butanoic acid include:
- 4-Amino-3-(5-methylfuran-2-yl)pentanoic acid
- 4-Amino-3-(5-methylfuran-2-yl)propanoic acid
- 4-Amino-3-(5-methylfuran-2-yl)hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the furan ring and the presence of both amino and carboxyl groups. This combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-amino-3-(5-methylfuran-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-6-2-3-8(13-6)7(5-10)4-9(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12) |
InChI Key |
PGYJNLYVCJDULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)CN |
Origin of Product |
United States |
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